Hexafluorophosphate de N-benzyl-N,N,N-triméthylammonium

Vue d'ensemble

Description

BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE is a quaternary ammonium salt. It is known for its stability and solubility in various solvents, making it a valuable compound in both research and industrial applications .

Applications De Recherche Scientifique

BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE has a wide range of applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE can be synthesized through a reaction between benzyl chloride and trimethylamine, followed by anion exchange with hexafluorophosphate. The reaction typically occurs in an organic solvent such as acetonitrile or methanol .

Industrial Production Methods

In industrial settings, the production of BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and filtration to remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions

BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions typically occur at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various benzyl derivatives .

Mécanisme D'action

The mechanism by which BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE exerts its effects involves its interaction with molecular targets such as enzymes and ion channels. The compound can modulate the activity of these targets by altering their conformation or by acting as a competitive inhibitor .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyltrimethylammonium hydroxide

- Benzyltrimethylammonium bromide

- Tetramethylammonium hydroxide

Uniqueness

BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE is unique due to its hexafluorophosphate anion, which imparts greater stability and solubility compared to other quaternary ammonium salts. This makes it particularly useful in applications requiring high ionic strength and stability .

Activité Biologique

Benzyltrimethylammonium hexafluorophosphate (N-BTTM-PF6) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of N-BTTM-PF6, highlighting relevant research findings, case studies, and detailed analyses.

Chemical Structure and Properties

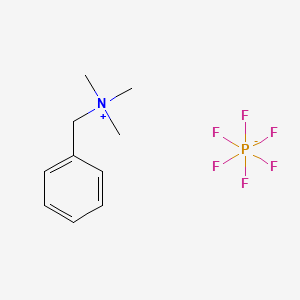

N-BTTM-PF6 consists of a benzyl group attached to a trimethylammonium moiety, paired with a hexafluorophosphate anion. Its structure can be represented as follows:

The presence of the quaternary ammonium group contributes to its cationic nature, which is significant in its interaction with biological membranes.

Antimicrobial Activity

Research has indicated that N-BTTM-PF6 exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests strong bactericidal activity. The following table summarizes the antimicrobial efficacy of N-BTTM-PF6 against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These findings indicate that N-BTTM-PF6 could be a promising candidate for developing new antimicrobial agents, particularly in combating resistant strains.

The mechanism by which N-BTTM-PF6 exerts its antimicrobial effects is primarily attributed to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with negatively charged components of the bacterial cell wall, leading to increased permeability and eventual cell lysis. This was corroborated by studies showing alterations in membrane integrity upon exposure to N-BTTM-PF6.

Case Study 1: Efficacy Against Biofilms

A significant challenge in treating bacterial infections is the formation of biofilms. A study investigated the efficacy of N-BTTM-PF6 against biofilm-forming Staphylococcus aureus. Results showed that at sub-MIC concentrations, N-BTTM-PF6 effectively reduced biofilm biomass by over 70%, indicating its potential use in preventing biofilm-related infections.

Case Study 2: Synergistic Effects with Antibiotics

Another study explored the synergistic effects of N-BTTM-PF6 when combined with conventional antibiotics. The combination treatment demonstrated enhanced efficacy against multidrug-resistant Pseudomonas aeruginosa, suggesting that N-BTTM-PF6 could be used to augment existing antibiotic therapies.

Safety and Toxicity

While the antimicrobial properties are promising, safety and toxicity assessments are crucial for any therapeutic application. Preliminary studies indicate that N-BTTM-PF6 exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations. However, further research is necessary to fully understand its safety profile and potential side effects.

Propriétés

IUPAC Name |

benzyl(trimethyl)azanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.F6P/c1-11(2,3)9-10-7-5-4-6-8-10;1-7(2,3,4,5)6/h4-8H,9H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHTWMLHAAQMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14800-24-9 (Parent) | |

| Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50214493 | |

| Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6427-70-9 | |

| Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6427-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6427-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate in the context of the research?

A1: This compound was identified by the Otark-Mahoning Company as a potential piscicide for controlling carp populations. [] This was driven by the observation that the compound showed "unusual merit for the control of excessive carp" populations. [] The company even filed for patent protection for this specific application. []

Q2: What challenges were encountered in developing N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate as a piscicide?

A2: The research mentions that finding a suitable carrier for the compound proved challenging. [] An ideal carrier would need to be attractive to carp and remain stable in water for at least 24 hours. [] The lack of such a carrier at the time of the research prevented the practical implementation of this compound as a fish control method. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.